1,3,5-Triazine-2,4-diamine

Description

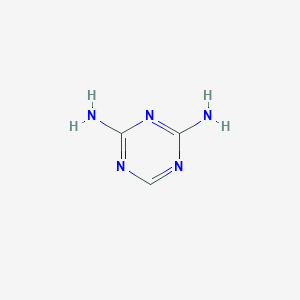

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5/c4-2-6-1-7-3(5)8-2/h1H,(H4,4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXTWGWHSMCWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074292 | |

| Record name | 1,3,5-Triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-08-5 | |

| Record name | 1,3,5-Triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formoguanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formoguanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIAZINE-2,4-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GN3JB7H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3,5 Triazine 2,4 Diamine and Its Derivatives

Classical Synthesis Approaches

Traditional methods for synthesizing the 1,3,5-triazine-2,4-diamine scaffold have historically relied on well-established, stepwise reactions. These approaches, while effective, often require careful control of reaction conditions and may involve multiple intermediate isolation steps.

The most prevalent classical route to substituted 1,3,5-triazine (B166579) derivatives is the sequential nucleophilic substitution of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. smolecule.comnih.govmdpi.comacs.org This method takes advantage of the differential reactivity of the three chlorine atoms on the triazine ring, which can be displaced by various nucleophiles such as amines. mdpi.comnih.gov

The substitution is highly dependent on temperature, allowing for controlled, stepwise functionalization. nih.gov Typically, the first chlorine atom is substituted at a low temperature, around 0°C. nih.gov The second chlorine can then be replaced by reacting the resulting dichlorotriazine intermediate with another nucleophile at room temperature or slightly elevated temperatures (e.g., 30-40°C). mdpi.comnih.gov The final chlorine atom requires more forcing conditions, often at the boiling point of the solvent, for its substitution. nih.gov This temperature-dependent reactivity allows for the synthesis of mono-, di-, and trisubstituted triazines with a variety of functional groups.

| Substitution Step | Typical Temperature | Product Type | Reference |

| First Chlorine | 0-5°C | Mono-substituted triazine | nih.gov |

| Second Chlorine | Room Temperature (approx. 20-40°C) | Di-substituted triazine | mdpi.comnih.gov |

| Third Chlorine | Elevated Temperature (Solvent Reflux) | Tri-substituted triazine | nih.gov |

Another classical approach involves the construction of the triazine ring through condensation reactions of suitable acyclic precursors. ontosight.aievitachem.com A common method is the cyclotrimerization of nitriles, which directly forms the symmetrically substituted 1,3,5-triazine ring. smolecule.commdpi.com

Derivatives of this compound, specifically known as guanamines, can be prepared through the reaction of cyanoguanidine (dicyandiamide) with nitriles. smolecule.comresearchgate.net More complex variations involve the condensation of cyanoguanidine with other building blocks. For instance, N²,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines have been synthesized via the condensation of N-phenylbiguanide with benzaldehyde (B42025). rsc.org These methods provide direct access to the diaminotriazine core structure from readily available starting materials.

Modern and Sustainable Synthesis Methodologies

In response to the growing need for environmentally friendly and efficient chemical processes, modern synthetic strategies have been developed. These methodologies prioritize high atom economy, reduced reaction times, and the use of greener solvents and energy sources.

A notable example is the one-pot, multicomponent synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines from cyanoguanidine, aromatic aldehydes, and arylamines. rsc.orgrsc.org This method often involves an initial three-component condensation, followed by a base-promoted Dimroth rearrangement and subsequent dehydrogenative aromatization to yield the final product. rsc.orgresearchgate.net Researchers have successfully prepared large libraries of compounds using this approach. rsc.org Another innovative one-pot method involves the copper-catalyzed synthesis of substituted 2,4-diamino-1,3,5-triazines from 1,1-dibromoalkenes and biguanides under mild conditions. acs.org

| Reactants | Key Steps | Product | Reference |

| Cyanoguanidine, Aromatic Aldehydes, Arylamines | 1. Three-component condensation 2. Dimroth rearrangement 3. Dehydrogenative aromatization | 6,N²-Diaryl-1,3,5-triazine-2,4-diamines | rsc.orgrsc.orgresearchgate.net |

| 1,1-Dibromoalkenes, Biguanides | Copper-catalyzed cyclization | Substituted 2,4-Diamino-1,3,5-triazines | acs.org |

| Arylaldehydes, Thiourea, Orthoformates | Catalyst-free multicomponent reaction | 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones | beilstein-journals.org |

Microwave irradiation has become a widely adopted technique in the synthesis of 1,3,5-triazine derivatives due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. smolecule.commdpi.comresearchgate.net This non-conventional energy source provides rapid and uniform heating, which can prevent the decomposition of sensitive reagents and products. chim.it

Microwave-assisted synthesis has been successfully applied to one-pot, three-component reactions. For example, pyridinyl-1,3,5-triazine-2,4-diamine hybrids have been synthesized by reacting 2-aminopyridine, cyanamide, and various aldehydes or ketones under microwave heating in the absence of a solvent. nih.govnih.gov Similarly, the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation is a well-established green procedure for preparing 2,4-diamino-1,3,5-triazines. rsc.orgresearchgate.net The rapid heating induced by microwaves is particularly advantageous for the substitution of the third chlorine atom in cyanuric chloride derivatives, a step that typically requires harsh conditions with conventional heating. chim.it

| Methodology | Reactants | Conditions | Advantages | Reference |

| One-pot, three-component | Cyanamide, Aldehydes, 5-Amino-1,2,3,4-tetrazole | Pyridine (B92270), 120°C, 12 min | High atom economy, short reaction times | beilstein-journals.org |

| One-pot, three-component | Cyanoguanidine, Aromatic Aldehydes, Arylamines | HCl, then base treatment | Fast, convenient synthesis | rsc.orgresearchgate.net |

| Neat reaction | 2-Aminopyridine, Cyanamide, Aldehydes/Ketones | 120°C, 15 min | Solvent-free, high yield, atom economy | nih.govnih.gov |

| Cyclocondensation | Dicyandiamide, Nitriles | Solvent-free or minimal DMSO | Short reaction time, simple work-up | rsc.orgresearchgate.net |

The principles of green chemistry are increasingly being integrated into the synthesis of 1,3,5-triazine derivatives to create more sustainable and environmentally benign processes. chim.it These approaches focus on reducing waste, using safer solvents, and improving energy efficiency.

A key green strategy is the use of alternative energy sources like microwave irradiation and sonochemistry (ultrasound). mdpi.comnih.gov Sonochemical methods have been shown to facilitate reactions in water, a green solvent, with reaction times as short as five minutes and yields often exceeding 75%. nih.gov One analysis demonstrated that a sonochemical protocol was significantly "greener" than classical heating methods. nih.gov

Solvent choice is another critical aspect of green synthesis. Researchers have successfully replaced hazardous solvents, such as methyl and ethyl cellosolves, with greener alternatives like polyethylene (B3416737) glycol 400 (PEG 400) for the synthesis of guanamines. researchgate.net Furthermore, performing reactions under solvent-free (neat) conditions, often coupled with microwave assistance, represents an ideal green chemistry approach by eliminating solvent use entirely. chim.itnih.govnih.gov The reaction of dicyandiamide with nitriles under microwave irradiation is a prime example of a green procedure, characterized by the reduction or elimination of solvents, short reaction times, and a simple work-up procedure. rsc.orgresearchgate.net

Solvent-Free Mechanochemical Synthesis

An emerging and environmentally conscious approach to synthesizing this compound derivatives is through solvent-free mechanochemical methods, such as ball milling. This technique offers a green chemistry alternative by eliminating the use of toxic solvents.

In one example of this method, 6-chloro-1,3,5-triazine-2,4-diamine (B21410) was synthesized by milling cyanuric chloride and ammonium (B1175870) carbonate in a 2:1 molar ratio for 2 hours. This process yielded the desired product in 68% with a purity greater than 95%. The key advantages of this solvent-free approach include its scalability and reduced environmental impact.

Mechanochemical synthesis is not limited to simple triazines. It has also been employed to create more complex structures like covalent organic frameworks (COFs). For instance, isoreticular COFs have been synthesized at room temperature through solvent-free grinding, yielding materials with moderate crystallinity and notable stability. researchgate.net This method can even lead to the simultaneous formation and exfoliation of COF layers. researchgate.net The use of mechanochemistry extends to the synthesis of various polymers and supramolecular structures, highlighting its versatility. nih.govbeilstein-journals.orgrsc.org

Synthesis of Specific Substituted 1,3,5-Triazine-2,4-diamines

N²,6-Substituted 1,3,5-Triazine-2,4-diamines

A significant class of derivatives is the N²,6-disubstituted 1,3,5-triazine-2,4-diamines. A library of 126 such compounds, specifically 6,N²-diaryl-1,3,5-triazine-2,4-diamines, was prepared via a one-pot, microwave-assisted method. researchgate.netrsc.orgrsc.org This synthesis involves the three-component condensation of readily available starting materials: cyanoguanidine, various aromatic aldehydes, and arylamines. researchgate.netrsc.orgrsc.org The reaction proceeds in the presence of hydrochloric acid, followed by treatment with a base. This basic treatment is crucial as it promotes a rearrangement of the initially formed dihydrotriazine ring and its subsequent dehydrogenative aromatization to yield the final triazine product. rsc.orgrsc.org This microwave-assisted protocol has proven to be a general and convenient method for generating diverse libraries of these compounds for further study. rsc.org Some of these synthesized compounds have demonstrated selective antiproliferative activity against certain cancer cell lines. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type |

| Cyanoguanidine | Aromatic Aldehydes | Arylamines | Microwave irradiation, HCl, then base | 6,N²-Diaryl-1,3,5-triazine-2,4-diamines |

Aryl/Heteroaryl-Substituted 1,3,5-Triazine-2,4-diamines

The synthesis of aryl- and heteroaryl-substituted 1,3,5-triazine-2,4-diamines can be achieved through various methods, often employing multi-component reactions under microwave irradiation to enhance efficiency and yield.

One notable approach is the one-pot, three-component reaction of 5-amino-1,2,3,4-tetrazole, cyanamide, and various aromatic or heteroaromatic aldehydes. bohrium.combeilstein-journals.org This reaction, promoted by controlled microwave heating in acetic acid or pyridine, produces N²-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines in excellent yields. bohrium.combeilstein-journals.orgresearchgate.net This method is valued for its high atom economy, short reaction times, and simple work-up procedures. beilstein-journals.org The structure of the resulting products has been confirmed by techniques such as X-ray crystallography. beilstein-journals.orgresearchgate.net

Another strategy involves the reaction of cyanoguanidine with alkyl-, aryl-, or heteroarylnitriles under microwave irradiation to prepare 6-substituted-2,4-diamino-1,3,5-triazines. chim.it

| Reactants | Conditions | Product |

| 5-Amino-1,2,3,4-tetrazole, Cyanamide, Aromatic/Heteroaromatic Aldehydes | Microwave heating in acetic acid or pyridine | N²-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines |

| Cyanoguanidine, Alkyl-/Aryl-/Heteroarylnitriles | Microwave irradiation | 6-Substituted-2,4-diamino-1,3,5-triazines |

Hydrazone Derivatives of this compound

Hydrazone derivatives of this compound represent a significant area of research, with synthesis typically involving the condensation of a hydrazino-s-triazine with an appropriate aldehyde or ketone.

A common synthetic route involves reacting 6-hydrazino-2,4-disubstituted-s-triazine with various p-substituted benzaldehyde derivatives. mdpi.comnih.gov This reaction is generally carried out in a solvent like ethanol (B145695) with a catalytic amount of acetic acid. mdpi.com This straightforward pathway has been used to produce a variety of s-triazine hydrazone derivatives. mdpi.comnih.govresearchgate.net

In a more specific example, 4,6-disubstituted 1,3,5-triazine-2-hydrazone derivatives were synthesized by refluxing a solution of a pyrimidinetrione or thiopyrimidinetrione and a 4,6-disubstituted 1,3,5-triazine-2-hydrazine in ethanol with a few drops of acetic acid for 2-3 hours. nih.gov The desired products were then isolated by filtration and recrystallization. nih.gov The substituents on both the s-triazine core and the benzylidene moiety have been shown to significantly influence the properties of the final compounds. mdpi.comnih.gov

| Reactants | Conditions | Product |

| 6-Hydrazino-2,4-disubstituted-s-triazine, p-Substituted benzaldehydes | Ethanol, catalytic acetic acid | s-Triazine hydrazone derivatives |

| Pyrimidinetrione/Thiopyrimidinetrione, 4,6-Disubstituted 1,3,5-triazine-2-hydrazine | Ethanol, acetic acid, reflux | 4,6-Disubstituted 1,3,5-triazine-2-hydrazone derivatives |

Benzimidazole (B57391)/1,3,5-Triazine-2,4-diamine Hybrids

Hybrid molecules incorporating both benzimidazole and this compound moieties have been synthesized and investigated for their potential applications.

One synthetic strategy involves a novel stepwise approach to produce hybrids with a triazine nucleus linked to a benzimidazole moiety. worldscientificnews.com This process starts with the reaction of 2-(1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl)-1H-benzo[d]imidazole with substituted anilines in 1,4-dioxane. worldscientificnews.com The progress of the reaction can be monitored using thin-layer chromatography, and the final products are purified by column chromatography. worldscientificnews.com

Another series of benzimidazole/1,3,5-triazine-2,4-diamine hybrid derivatives were designed and synthesized for evaluation as potential multifunctional agents. rsc.orgrsc.org These hybrid compounds often feature an alkyl chain linking the benzimidazole and triazine-diamine components, which provides flexibility. rsc.org The design of these molecules is part of a strategy to develop new multi-action compounds. rsc.org

| Starting Material | Reagents | Solvent | Product |

| 2-(1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl)-1H-benzo[d]imidazole | Substituted anilines | 1,4-Dioxane | Triazine-benzimidazole hybrids |

Biological Activities and Pharmacological Applications of 1,3,5 Triazine 2,4 Diamine Derivatives

Antineoplastic and Anticancer Activities

The fight against cancer has benefited from the exploration of 1,3,5-triazine-2,4-diamine derivatives, which have shown promising activity against various cancer types. nih.govresearchgate.net Their mechanisms of action are multifaceted, often involving the inhibition of crucial enzymes and the modulation of key cellular signaling pathways that are dysregulated in cancer. tandfonline.comresearchgate.net

Inhibition of Cancer-Related Enzymes

A primary strategy through which these triazine derivatives exert their anticancer effects is by targeting enzymes essential for cancer cell survival and proliferation.

DNA Topoisomerase IIα: Certain derivatives of 6-nonyl-1,3,5-triazine-2,4-diamine (B1361390) have been identified as inhibitors of DNA topoisomerase IIα. This enzyme plays a critical role in managing DNA topology during replication and transcription, and its inhibition can lead to DNA damage and ultimately, cancer cell death.

Carbonic Anhydrases: Some compounds within this class have demonstrated the ability to inhibit carbonic anhydrases. These enzymes are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment, which is often acidic, thereby impeding cancer progression.

Kinases: Various kinases, which are pivotal in signal transduction pathways controlling cell growth and division, are also targets of this compound derivatives. researchgate.net For instance, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a key player in the growth of many cancers. nih.govijbpas.com Studies have also pointed to the inhibition of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both central to cell growth and survival pathways. tandfonline.comresearchgate.net Additionally, compounds have been developed as inhibitors of isocitrate dehydrogenase 2 (IDH2) mutants, which are implicated in certain cancers. google.com

Modulation of Cellular Pathways

Beyond direct enzyme inhibition, this compound derivatives can influence entire cellular signaling cascades that are fundamental to cancer development.

PI3K Pathway: Derivatives such as ZSTK474 have been noted for their strong inhibitory effect on the PI3K pathway, a critical signaling route for cell proliferation, survival, and metabolism. tandfonline.com

EGFR Pathway: The EGFR signaling pathway is a well-established target in cancer therapy. Certain 1,3,5-triazine (B166579) derivatives have been shown to effectively modulate this pathway, with some compounds demonstrating potent inhibition of EGFR-TK. nih.govijbpas.com Docking studies have revealed that these molecules can interact with key catalytic residues of the EGFR protein. nih.gov

ROCK Pathway: While less detailed in the provided context, the mention of kinase inhibition suggests a potential for modulating pathways involving Rho-associated coiled-coil containing protein kinases (ROCK), which are involved in cell motility and invasion.

Effects on Specific Cancer Cell Lines

The anticancer potential of these compounds has been validated through in vitro studies against a range of human cancer cell lines.

Melanoma MALME-3M: A notable derivative, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile, displayed remarkable activity against the melanoma MALME-3M cell line with a 50% growth inhibition (GI50) of 3.3 x 10⁻⁸ M. nih.gov Other structurally similar compounds have also shown high selectivity and potency against this cell line. researchgate.netresearchgate.net

MCF-7 (Breast Cancer): Numerous 1,3,5-triazine derivatives have demonstrated antiproliferative activity against the MCF-7 breast cancer cell line. researchgate.netmdpi.com For example, s-triazine hydrazone derivatives have shown IC50 values in the micromolar range. researchgate.netmdpi.com Some compounds exhibited selectivity towards the hormone receptor-positive MCF-7 cells. researchgate.net

HCT-116 (Colon Carcinoma): The HCT-116 colon carcinoma cell line has also been a target for these derivatives. researchgate.netmdpi.com S-triazine hydrazones and other related compounds have displayed potent antiproliferative effects, with IC50 values as low as 0.97 µM. researchgate.netmdpi.com

Antiproliferative Activity of this compound Derivatives on Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast) | 6.25 µM | rsc.org |

| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 (Breast) | 8.18 µM | rsc.org |

| s-Triazine hydrazone derivative (11) | MCF-7 (Breast) | 1.0 µM | mdpi.com |

| s-Triazine hydrazone derivative (11) | HCT-116 (Colon) | 0.98 µM | mdpi.com |

| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile (19) | MALME-3M (Melanoma) | 3.3 x 10⁻⁸ M (GI50) | nih.gov |

| 6,N2-diaryl-1,3,5-triazine-2,4-diamine derivative | MDA-MB-231 (Breast) | 1 nM (GI50) | rsc.org |

| 2,4-Diamino-6-aryl-1,3,5-triazine derivative (8c) | K562 (Leukemia) | 1.01 µM | acs.org |

| 2,4-Diamino-6-aryl-1,3,5-triazine derivative (8c) | PC-3 (Prostate) | 2.23 µM | acs.org |

| 2,4-Diamino-6-aryl-1,3,5-triazine derivative (8c) | HO8910 (Ovarian) | 1.06 µM | acs.org |

| Morpholine-functionalized derivative (11) | SW620 (Colorectal) | 5.85 µM | mdpi.com |

Mechanisms of Cytotoxicity and Antitumor Effects

The antitumor effects of this compound derivatives are often mediated by the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger caspase pathways, which are central to the execution of apoptosis. For instance, the antiproliferative activity of certain 6,N2-diaryl-1,3,5-triazine-2,4-diamines against MDA-MB231 breast cancer cells was attributed to apoptosis induction. rsc.org Furthermore, some derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. The cytotoxic effects can also stem from the inhibition of key enzymes involved in DNA replication, leading to the disruption of normal cellular function and eventual cell death.

Antimicrobial and Anti-infective Applications

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial and anti-infective agents. ontosight.aidrugbank.comijsrch.com The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial compounds, and this class of molecules has shown activity against a variety of microorganisms. drugbank.comresearchgate.net

Antibacterial Activity (Gram-Positive and Gram-Negative Bacteria)

Derivatives of this compound have been shown to be effective against both Gram-positive and Gram-negative bacteria. sdiarticle4.com

Gram-Positive Bacteria: Studies have reported the activity of these compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. sdiarticle4.comsdiarticle4.com For example, N(1)-benzyl and N(1)-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives were synthesized and tested against S. aureus. drugbank.com Some compounds showed potent activity against S. aureus in comparison to standard drugs. sdiarticle4.com

Gram-Negative Bacteria: The antibacterial spectrum of these derivatives also extends to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. sdiarticle4.comsdiarticle4.com Certain 4-aminoquinoline (B48711) 1,3,5-triazine derivatives exhibited potent antibacterial activity against several Gram-negative strains. sdiarticle4.com The mechanism of action is believed to involve the disruption of bacterial cell membranes.

Antibacterial Spectrum of Selected this compound Derivatives

| Derivative Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| N(1)-benzyl/benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines | Staphylococcus aureus, Mycobacterium smegmatis | - | drugbank.com |

| 4-aminoquinoline 1,3,5-triazine derivatives | Bacillus subtilis, Staphylococcus aureus | Proteus vulgaris, Proteus mirabilis, Escherichia coli, Pseudomonas aeruginosa | sdiarticle4.com |

| 1,3,5-triazine-thiazolidine-2,4-diones | Bacillus subtilis, Staphylococcus aureus | Escherichia coli | sdiarticle4.com |

| General triazine derivatives | Staphylococcus aureus | Escherichia coli |

Antifungal Activity

Derivatives of this compound have been investigated as a promising class of antifungal agents. nih.govmdpi.com Research has demonstrated their efficacy against a range of pathogenic fungi, including various Candida and Aspergillus species. mdpi.commdpi.comnih.gov

In one study, a series of s-triazine derivatives were synthesized and tested against Candida albicans and Cryptococcus neoformans. nih.gov Compound 2a , which has a 4-Br substituted phenyl group, showed moderate inhibition of about 25% at a concentration of 32 µg/mL against both fungal strains. nih.gov Another compound, 2b , with a 4-ethyl substituted phenyl group, exhibited slightly higher growth inhibition of around 30% against C. neoformans at the same concentration. nih.gov

Further research into N²-(tetrazol-5-yl)-6-substituted-5,6-dihydro-1,3,5-triazine-2,4-diamines revealed compounds with potent antifungal effects. nih.gov Specifically, compounds 3a–c demonstrated excellent efficacy against C. albicans, with minimum inhibitory concentration (MIC) values significantly lower than the reference drug fluconazole (B54011). nih.gov The potent activity of these compounds was linked to their ability to inhibit the Candida 14α-demethylase enzyme. nih.gov Another study highlighted thiazole-1,3,5-triazine derivatives, where two compounds (5 and 9 ) showed excellent antifungal activity, with MIC values lower than fluconazole against C. albicans and Candida glabrata. nih.gov Structure-activity relationship (SAR) studies suggested that the presence of di-hydrophobic fragments on the triazine ring is crucial for antifungal activity. nih.gov

Additionally, hybrids of 4,6-dimethoxy-1,3,5-triazine and chalcone (B49325) have been synthesized and tested. nih.gov Compound 15a showed the highest activity against C. albicans and C. glabrata, while compounds 15b and 15c were particularly effective against Aspergillus niger and Candida tropicalis, respectively. nih.gov

Table 1: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Compound 2a (4-Br phenyl substituted) | C. albicans, C. neoformans | ~25% growth inhibition at 32 µg/mL. | nih.gov |

| Compound 2b (4-ethyl phenyl substituted) | C. neoformans | ~30% growth inhibition at 32 µg/mL. | nih.gov |

| Compounds 3a-c (N²-(tetrazol-5-yl) substituted) | C. albicans | Excellent efficacy with MIC values of 1.475 × 10⁻⁸, 1.288 × 10⁻³, and 2.1851 × 10⁻⁴ µg/mL, respectively. | nih.gov |

| Thiazole-1,3,5-triazine derivatives (5 and 9) | C. albicans, C. glabrata | MIC lower than fluconazole and equivalent to amphotericin B. | nih.gov |

| Compound 15a (dimethoxy-triazine-chalcone hybrid) | C. albicans, C. glabrata | High activity with inhibition zones of 85 mm and 82 mm, respectively. | nih.gov |

| Compound 15b (dimethoxy-triazine-chalcone hybrid) | A. niger | Excellent activity with an inhibition zone of 85 mm. | nih.gov |

| Compound 15c (dimethoxy-triazine-chalcone hybrid) | C. tropicalis | Excellent activity with an inhibition zone of 81 mm. | nih.gov |

Antiviral Activity

The this compound scaffold has also been a foundation for the development of antiviral agents. ontosight.airesearchgate.net Studies have explored their potential against various viruses, including Herpes Simplex Virus type 1 (HSV-1) and Potato Virus Y (PVY). nih.govjst.go.jpnih.gov

Research into 2,4,6-trisubstituted symmetrical 1,3,5-triazine (TAZ) derivatives identified several compounds with significant antiviral activity against HSV-1. nih.govjst.go.jp Among these, CS-symmetrical alkoxy-amino-substituted TAZ derivatives, such as 7ggp and 6dpp , showed notable activity. jst.go.jp The most potent compound identified was a C3-symmetrical trialkoxy-TAZ derivative, 4bbb , which exhibited a high selectivity index of 256.6. nih.govjst.go.jp Structure-activity relationship analysis indicated that a CS-symmetrical TAZ derivative featuring two alkoxy groups and one amine moiety appeared to be a required structure for anti-HSV-1 activity. jst.go.jp Further studies on TAZ derivatives with benzylamine (B48309) substituents also found compounds with high anti-HSV-1 activity. jst.go.jp

In the context of plant viruses, a series of 1,3,5-triazine derivatives incorporating piperazine (B1678402) structures were designed and synthesized to combat Potato Virus Y (PVY). nih.gov The curative, protective, and inactivation activities of the most promising compound, C35 , were found to be comparable or superior to the control agent ningnanmycin. nih.gov Molecular docking studies suggested that this compound may exert its antiviral effect by forming hydrogen bonds with glutamic acid at position 150 of the PVY coat protein. nih.gov

Table 2: Antiviral Activity of Selected 1,3,5-Triazine Derivatives

| Compound/Derivative | Virus | Key Findings | Reference(s) |

|---|---|---|---|

| 4bbb (C3-symmetrical trialkoxy-TAZ) | Herpes Simplex Virus type 1 (HSV-1) | High antiviral activity (EC₅₀ = 1.87 µM) and a selectivity index of 256.6. | nih.govjst.go.jp |

| 7ggp and 6dpp (CS-symmetrical alkoxy-amino-TAZ) | Herpes Simplex Virus type 1 (HSV-1) | Showed significant antiviral activity. | jst.go.jp |

| C35 (1,3,5-triazine with piperazine) | Potato Virus Y (PVY) | Inactivation activity of 85.8 ± 4.4%, superior to controls. | nih.gov |

| 4f and 7h (TAZ with benzylamine substituents) | Herpes Simplex Virus type 1 (HSV-1) | High anti-HSV-1 activities with EC₅₀ values of 0.98 µM and 1.23 µM, respectively. | jst.go.jp |

Antimalarial and Antitubercular Activities

The this compound core is a well-established pharmacophore in the design of antifolate drugs, particularly for malaria and tuberculosis. rsc.orgnih.gov These compounds often act by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway essential for parasite and bacterial survival. rsc.org

In the field of antimalarials, a series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines were designed as flexible analogues of the known antifolate cycloguanil (B1669406). rsc.org These compounds displayed potent in vitro antiplasmodial activity in the low nanomolar range against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. rsc.org The most potent compound, 1-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride , had an IC₅₀ of 2.66 nM against the drug-resistant FCR-3 strain and was shown to inhibit parasitic DHFR. rsc.org Other studies on hybrid molecules, such as dimethoxy pyrazole (B372694) 1,3,5-triazines and 4-aminoquinoline-1,3,5-triazines, have also identified compounds with promising antimalarial activity. nih.govnih.gov

For antitubercular applications, a series of N(1)-benzyl and N(1)-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives were synthesized and evaluated against Mycobacterium smegmatis, a species related to Mycobacterium tuberculosis. nih.gov Many of these compounds showed good activity, with Compound 7o exhibiting potent antimycobacterial effects without inhibiting the mammalian DHFR enzyme, suggesting it as a potential lead for developing new antimycobacterial agents. nih.gov

Table 3: Antimalarial and Antitubercular Activities of Selected this compound Derivatives

| Compound/Derivative | Target Organism | Activity/Potency | Reference(s) |

|---|---|---|---|

| 1-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride | P. falciparum (FCR-3, resistant) | IC₅₀ = 2.66 nM | rsc.org |

| Compound 7o (1-benzyl derivative) | M. smegmatis | Potent antimycobacterial activity. | nih.gov |

| Compound 7e (dimethoxy pyrazole 1,3,5-triazine hybrid) | P. falciparum (3D7, sensitive) | Showed good antimalarial activity in vitro. | nih.gov |

| Compound 26 (4-aminoquinoline-triazine hybrid) | P. falciparum | Identified as the highest active compound in its series. | nih.gov |

Efficacy against Multi-Drug Resistant Strains

A significant challenge in infectious disease treatment is the rise of multi-drug resistant (MDR) pathogens. Derivatives of this compound have shown promise in addressing this issue. The antifolate mechanism of many triazine derivatives provides a pathway to target pathogens that have developed resistance to other classes of drugs. rsc.org

For instance, in antimalarial research, 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines were specifically designed to combat resistance. rsc.org These compounds were effective against strains of P. falciparum that are resistant to traditional antifolates like cycloguanil and pyrimethamine, which is often due to point mutations in the DHFR enzyme. rsc.org The identification of a derivative with an IC₅₀ of 2.66 nM against the resistant FCR-3 strain highlights the potential of this scaffold to overcome existing resistance mechanisms. rsc.org

Similarly, the emergence of multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis poses a global health threat. nih.gov The investigation of N(1)-benzyl and N(1)-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives against M. smegmatis serves as a preliminary step toward developing agents active against MDR-tuberculosis. nih.gov Furthermore, research into the compound FTSD2 , a complex triazinyl diazepine, demonstrated its ability to inhibit the growth of drug-resistant M. tuberculosis strains at low concentrations (MIC and MBC values between 0.5 and 1 mg/L). researchgate.net The development of novel 2,4-diamino-1,3,5-triazine derivatives is also driven by the need for new antibacterial agents to treat infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). google.com

Anti-inflammatory Effects

The 1,3,5-triazine scaffold has been identified as a valuable core for developing agents with anti-inflammatory properties. ontosight.airesearchgate.net Derivatives have shown efficacy in various models of inflammation, suggesting their potential for treating inflammatory conditions. mdpi.comnih.gov

A study on fluorinated 3,5-diamino-1,2,4-triazine derivatives, designed as analogues of the drug Lamotrigine, revealed significant anti-inflammatory activity. nih.govbenthamdirect.com The presence of both amino and trifluoromethyl (CF₃) groups was found to be important for the high biological activity observed in these compounds. benthamdirect.com

In another study, trisubstituted 1,3,5-triazines were investigated as histamine (B1213489) H4 receptor antagonists, a target known to be involved in inflammatory processes. nih.gov The most promising compound, 6 (4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) , was tested in vivo and showed both anti-inflammatory and analgesic effects in a carrageenan-induced inflammatory pain model. nih.gov Furthermore, derivatives of triazolotriazine, which are structurally related to triazines, have been shown to exert anti-inflammatory properties in microglial cells, which are key players in neuroinflammation. mdpi.comresearchgate.net This suggests a role for these compounds in counteracting inflammation within the central nervous system. mdpi.com

Central Nervous System (CNS) Disorders and Receptor Binding

Derivatives of 1,3,5-triazine have emerged as versatile ligands for various receptors in the central nervous system (CNS), indicating their potential for treating a range of neurological and psychiatric disorders. researchgate.netnih.gov Their ability to selectively bind to specific receptor subtypes makes them attractive candidates for targeted drug development.

The this compound scaffold has been successfully modified to create potent and selective ligands for several key CNS receptors.

Histamine H4 Receptor (H₄R): As antagonists, H₄R ligands are being explored for their role in inflammatory and immune responses. A series of trisubstituted 1,3,5-triazines were developed as H₄R antagonists. nih.gov The lead compound, 6 (4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) , displayed a binding affinity (Ki) of 63 nM and demonstrated anti-inflammatory and antipruritic effects in vivo, confirming its potential for treating conditions involving histamine-mediated inflammation. nih.gov

Serotonin 5-HT6 and 5-HT7 Receptors: These receptors are targets for cognitive and mood disorders. Novel 1,3,5-triazine derivatives have been designed as potent 5-HT₇ receptor ligands. mdpi.com Compounds such as 2 (N²-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N⁴-phenethyl-1,3,5-triazine-2,4,6-triamine) and 12 (N²-(2-(1H-indol-3-yl)ethyl)-N⁴-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine) showed high affinity for the 5-HT₇ receptor with Ki values of 8 nM and 18 nM, respectively. mdpi.com

Adenosine (B11128) A₂ₐ Receptor: A₂ₐ receptor antagonists are a major focus for non-dopaminergic therapies for Parkinson's disease. nih.govresearchgate.net The triazine scaffold has been instrumental in developing potent and selective A₂ₐ antagonists. nih.govnih.gov Virtual screening identified a highly potent 1,3,5-triazine derivative with an affinity of <10 nM for the A₂ₐ receptor. nih.gov Piperazine derivatives of 2-furanyl mdpi.comCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-a] ontosight.ainih.govCurrent time information in Bangalore, IN.triazine have been shown to be potent and selective A₂ₐ antagonists, and replacing the piperazine with other diamines has led to analogues with low nanomolar affinity and high selectivity over the A₁ receptor. nih.govacs.org These antagonists are believed to work by counteracting neuroinflammation, a common feature in neurodegenerative diseases. mdpi.com

α7 Nicotinic Acetylcholine Receptor (α7 nAChR): Enhancing the function of this receptor is a strategy for alleviating cognitive deficits in disorders like schizophrenia and Alzheimer's disease. nih.gov Derivatives of N-(4-(trifluoromethoxy)phenyl)-1,3,5-triazin-2-amine have been developed as novel positive allosteric modulators (PAMs) of the α7 nAChR. nih.gov The representative compound 10e functions as a type I PAM with an EC₅₀ of 3.0 μM and was able to rescue auditory gating deficits in a mouse model of schizophrenia-like behavior. nih.gov

Table 4: Receptor Binding Activity of Selected this compound Derivatives in the CNS

| Receptor Target | Compound/Derivative Series | Type of Interaction | Potency/Affinity | Potential Application | Reference(s) |

|---|---|---|---|---|---|

| Histamine H₄ | Compound 6 | Antagonist | Ki = 63 nM | Inflammatory pain, pruritus | nih.gov |

| Serotonin 5-HT₇ | Compound 2 | Ligand/Antagonist | Ki = 8 nM | Psychiatric disorders | mdpi.com |

| Serotonin 5-HT₇ | Compound 12 | Ligand/Antagonist | Ki = 18 nM | Psychiatric disorders | mdpi.com |

| Adenosine A₂ₐ | 1,3,5-triazine core hit | Antagonist | Ki < 10 nM | Parkinson's disease, inflammation | nih.gov |

| Adenosine A₂ₐ | mdpi.comCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-a] ontosight.ainih.govCurrent time information in Bangalore, IN.triazines | Antagonist | Low nanomolar affinity | Parkinson's disease | nih.govacs.org |

| α7 Nicotinic Acetylcholine | Compound 10e | Positive Allosteric Modulator (PAM) | EC₅₀ = 3.0 µM | Schizophrenia, Alzheimer's disease | nih.gov |

Potential Agents for Alzheimer's Disease (AChE, BuChE, BACE-1 Inhibition)

Derivatives of this compound have emerged as promising candidates for the treatment of Alzheimer's disease (AD) by targeting key enzymes involved in its pathology, namely acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). nih.govscielo.br

Research has shown that certain hybrid compounds of benzimidazole (B57391) and this compound are effective inhibitors of all three enzymes. rsc.org For instance, compounds 9c and 9f from a synthesized series demonstrated notable inhibitory activity against AChE, BuChE, and BACE-1. rsc.org Specifically, compound 9c showed IC₅₀ values of 19.01 ± 0.57 μM for AChE, 12.69 ± 1.79 μM for BuChE, and 32.35 ± 2.38 μM for BACE-1. rsc.org Compound 9f also exhibited significant inhibition with IC₅₀ values of 21.09 ± 1.89 μM (AChE), 13.17 ± 0.36 μM (BuChE), and 49.67 ± 1.43 μM (BACE-1). rsc.org

Other derivatives within the same series displayed selective inhibition. Compounds 9a and 9b were particularly effective against BuChE and BACE-1, while compounds 9i and 9l showed higher efficacy against AChE and BuChE. rsc.org Kinetic studies of the most potent compounds, 9c and 9l , indicated a mixed type of inhibition for both AChE and BuChE, suggesting they bind to both the catalytic active sites and peripheral anionic sites of these enzymes. rsc.org

Furthermore, nitrogen mustard analogs incorporating a 1,3,5-triazine scaffold have been synthesized and evaluated as dual inhibitors of AChE and BACE-1. nih.gov All tested compounds in this series showed considerable inhibitory activity. nih.gov Two derivatives, in particular, stood out with very low IC₅₀ values for AChE (0.051 µM and 0.055 µM) and significant BACE-1 inhibition (IC₅₀ of 9.00 µM and 11.09 µM, respectively). nih.gov

Another study focused on β-carboline-1,3,5-triazine hybrids, which were found to be selective inhibitors of BuChE, with IC₅₀ values ranging from 1.0 to 18.8 µM, while showing low activity against AChE. scielo.br The most potent of these, a carboxamide derivative (12 ), was identified as a competitive inhibitor of BuChE. scielo.br

The inhibitory potential of these triazine derivatives highlights their role as multi-target agents for AD, a crucial aspect for treating complex diseases. nih.govnih.gov

Table 1: Inhibitory Activities of this compound Derivatives on AD-Related Enzymes 交互式数据表

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzimidazole/triazine hybrid 9c | AChE | 19.01 ± 0.57 | rsc.org |

| BuChE | 12.69 ± 1.79 | rsc.org | |

| BACE-1 | 32.35 ± 2.38 | rsc.org | |

| Benzimidazole/triazine hybrid 9f | AChE | 21.09 ± 1.89 | rsc.org |

| BuChE | 13.17 ± 0.36 | rsc.org | |

| BACE-1 | 49.67 ± 1.43 | rsc.org | |

| Nitrogen mustard analog 4a | AChE | 0.055 | nih.gov |

| BACE-1 | 11.09 | nih.gov | |

| Nitrogen mustard analog A | AChE | 0.051 | nih.gov |

| BACE-1 | 9.00 | nih.gov |

Other Biological Activities

Herbicidal Properties and Agricultural Science

The this compound scaffold is the backbone of a significant class of herbicides widely used in agriculture. ontosight.aimdpi.com Atrazine, a well-known example, is a chlorinated 1,3,5-triazine derivative used to control broadleaf and grassy weeds in various crops like corn, sugarcane, and sorghum. researchgate.netwikipedia.org These herbicides function by inhibiting photosynthesis in target plants. researchgate.net They bind to the plastoquinone-binding protein in photosystem II, disrupting the electron transport chain and leading to plant death from starvation and oxidative damage. wikipedia.org

The effectiveness of triazine herbicides can be influenced by the nature of the substituents on the triazine ring. mdpi.com For instance, propazine, another commercial herbicide, is structurally similar to simazine. mdpi.com The mobility and herbicidal activity of these compounds are affected by their structural isomerism. mdpi.com Studies have shown that triazines with acyclic substituents may be more suitable for protecting various crops compared to those with cyclic substituents. mdpi.com

The persistence and movement of these herbicides in the environment are critical factors in their application. researchgate.net The development of triazine-based herbicides marked a significant milestone in weed control technology. researchgate.net

Glycogen (B147801) Phosphorylase a Inactivation (Insulin-like Action)

Certain derivatives of this compound have been investigated for their effects on glycogen metabolism, specifically their ability to inactivate glycogen phosphorylase a. This enzyme plays a crucial role in the breakdown of glycogen to glucose-1-phosphate. Inhibition of this enzyme can lead to an insulin-like effect by reducing glucose output from glycogen stores.

One study demonstrated that melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) can influence phosphorylase a activity in rat hepatocytes. gla.ac.uk This suggests a potential role for triazine derivatives in modulating glucose homeostasis, which is a key aspect of managing conditions like type 2 diabetes. researchgate.net

Structure-Activity Relationships (SAR) in Bioactive 1,3,5-Triazine-2,4-diamines

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituent groups on the triazine core. scilit.comnih.govnih.gov Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds. nih.gov

Influence of Substituent Groups on Biological Efficacy

The substituents at the 2, 4, and 6 positions of the 1,3,5-triazine ring play a pivotal role in determining the biological efficacy of the resulting derivatives. nih.gov

In the context of Alzheimer's disease , for AChE inhibition, the presence of a 3-(trifluoromethyl)aniline (B124266) group appears to be critical, as its replacement significantly reduces activity. nih.gov Furthermore, anilines with electron-withdrawing substituents lead to more active compounds. nih.gov For BuChE inhibition, β-carboline-1,3,5-triazine hybrids have shown selectivity, with the specific carboxamide linkage in compound 12 being the most potent. scielo.br

For herbicidal activity , the type of alkyl or cycloalkyl substituent influences the compound's mobility and effectiveness. mdpi.com Acyclic substituents have been suggested to be more advantageous for broad crop protection. mdpi.com Atrazine's specific N-ethyl and N-isopropyl groups contribute to its potent inhibition of photosynthesis. researchgate.net

In the development of antifungal agents , a study on s-triazine derivatives showed that a 4-ethyl substituted phenyl group led to the highest growth inhibition against C. neoformans, while a 4-Br substituted phenyl group showed moderate inhibition against both C. albicans and C. neoformans. nih.govmdpi.com Interestingly, the study suggested that whether the substituent on the aryl group was electron-withdrawing or electron-donating did not play a significant role in the antifungal profiles. nih.gov

Rational Design for Enhanced Bioactivity

The rational design of this compound derivatives is a key strategy in medicinal chemistry to enhance their biological activity and selectivity. This approach involves the systematic modification of the core structure and the analysis of how these changes affect the compound's interaction with its biological target. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into the chemical features necessary for potent pharmacological effects.

A notable example of rational design is the development of 6,N²-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents. rsc.org Researchers have utilized 3D-QSAR (Quantitative Structure-Activity Relationship) models to predict the antiproliferative activity of these compounds, leading to the design of new derivatives with enhanced potency. rsc.org These studies have demonstrated that specific substitutions on the aryl rings at the C6 and N² positions of the triazine core can significantly influence their cytotoxic effects, particularly against triple-negative breast cancer cells. rsc.org For instance, the introduction of a 3,4,5-trimethoxyphenyl group at the C6 position has been shown to improve both the activity and selectivity of these compounds. researchgate.net

In the context of antimicrobial agents, the design of 1,3,5-triazine derivatives has been guided by the principle of mimicking natural antimicrobial peptides. nih.gov This involves incorporating features such as cationic charges, bulkiness, and lipophilicity to enhance interactions with microbial targets. nih.gov Through combinatorial libraries, researchers have identified compounds with potent antimicrobial activity and low hemolytic activity, indicating a favorable selectivity profile. nih.gov

Furthermore, the hybridization of the this compound scaffold with other pharmacologically active moieties has proven to be a successful strategy. For instance, creating hybrid molecules with benzimidazole has led to the development of multi-target agents for Alzheimer's disease, capable of inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and BACE1. rsc.org Similarly, hybrids with quinoline (B57606) have shown promise as BuChE inhibitors. mdpi.com

The following data tables illustrate the impact of rational design on the bioactivity of this compound derivatives, showcasing detailed research findings from various studies.

Anticancer Activity of 6,N²-Diaryl-1,3,5-triazine-2,4-diamines

| Compound | Substituents | Cell Line | Activity (GI₅₀) | Reference |

| 1 | N²-aryl, 6-aryl | MDA-MB-231 | 1 nM | rsc.org |

| 110 | N²-aryl, 6-aryl | DU-145 | - | researchgate.net |

| 19 | 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | MALME-3M | 3.3 x 10⁻⁸ M | nih.gov |

| 50 | 4-(2-methylphenyl)piperazin-1-yl at C6 | Human bladder, pancreatic, and breast cancer cell lines | - | researchgate.net |

Enzyme Inhibitory Activity of this compound Derivatives

| Compound | Target Enzyme | Activity (IC₅₀) | Reference |

| 9c | AChE, BuChE, BACE1 | 19.01 µM, 12.69 µM, 32.35 µM | rsc.org |

| 9f | AChE, BuChE, BACE1 | 21.09 µM, 13.17 µM, 49.67 µM | rsc.org |

| 5b | PIM1 kinase | 1.18 µg/mL | ijpras.com |

| Derivative with 3-(trifluoromethyl)aniline | AChE | 0.065 µM | nih.gov |

| Derivative with p-anisidine | AChE | 0.092 µM | nih.gov |

Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Activity | Reference |

| 2a | C. albicans, C. neoformans | ~25% growth inhibition at 32 µg/mL | preprints.org |

| 2b | C. neoformans | ~30% growth inhibition at 32 µg/mL | preprints.org |

| A-04 | Plasmodium falciparum DHFR-TS | -128.458 kcal/mol (re-rank score) | malariaworld.org |

Applications in Materials Science and Polymer Chemistry

Synthesis of 1,3,5-Triazine-2,4-diamine-Based Polymers

Polymers incorporating the this compound moiety can be synthesized through various polycondensation techniques, leading to a range of materials with distinct structures and properties.

Polyguanamines are polymers that feature the guanamine structure as a recurring unit. A common synthetic route to these polymers is the solution polycondensation of a substituted 2,4-dichloro-1,3,5-triazine with aromatic diamines. For instance, high molecular weight polyguanamines have been successfully obtained by reacting 2-N,N-dibutylamino-4,6-dichloro-1,3,5-triazine with various aromatic diamines like 4,4′-oxydianiline (ODA), p-phenylenediamine (pPDA), and 9,9-bis(4-aminophenyl)fluorene (BAFL) in N-methylpyrrolidone (NMP) at temperatures ranging from 150–180°C researchgate.net.

Another advanced approach involves a reactivity-controlled synthesis to create hyperbranched poly(guanamine)s. This method uses cyanuric chloride (a trichloro-1,3,5-triazine) as a B₃ type monomer and an aromatic diamine as an A₂ type monomer. The reaction proceeds via a coupled monomer method to yield high molecular weight, soluble hyperbranched polymers researchgate.net. The synthesis of the monomeric 2,4-diamino-1,3,5-triazine derivatives themselves can be achieved through green chemistry methods, such as the microwave-assisted reaction of dicyandiamide (B1669379) with various nitriles researchgate.netrsc.org.

The this compound unit can be integrated directly into the polymer backbone or attached as a pendant group.

Side-Chain Polymers : A novel architecture for sequence-defined polymers, termed TZPs (triazine-based polymers), utilizes the chemistry of cyanuric chloride to create polymers with diverse side chains researchgate.netnih.gov. A submonomer solid-phase synthesis approach allows for the iterative construction of polymers where functionalized side chains are attached to the triazine rings, which form part of the polymer backbone. This method provides precise control over the polymer sequence and functionality, distinct from traditional peptide chemistry researchgate.netnih.gov.

The versatility of this compound derivatives allows for their use in creating copolymers and hybrid materials. By reacting bifunctional triazine monomers with other complementary monomers, copolymers with tailored properties can be achieved. For example, hyperbranched poly(guanamine)s can be synthesized as two- or three-component polymers by reacting cyanuric chloride with a mixture of different aromatic diamine monomers researchgate.net.

Furthermore, the synthesis of hybrid molecules demonstrates the potential for creating advanced materials. Hybrid compounds composed of 2,4-diamino-1,3,5-triazines and coumarins have been synthesized by reacting 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes mdpi.comnih.gov. While these are discrete molecules, the synthetic principles can be extended to create hybrid polymeric materials that combine the properties of triazines with those of other functional chemical systems.

Poly(amide-guanamine)s : These polymers, often referred to as aromatic polyamides containing s-triazine rings, are typically synthesized through polycondensation reactions between a triazine-containing diacid chloride and various aromatic diamines researchgate.net. The resulting polymers integrate the stability of the triazine ring with the strong hydrogen bonding of amide linkages, leading to materials with high thermal resistance researchgate.netnih.gov.

Poly(urea-guanamine)s : The synthesis of polyureas involves the reaction of a diamine with a diisocyanate or a carbonyl source like carbon dioxide researchgate.net. By employing a this compound derivative as the diamine component, poly(urea-guanamine)s can be produced. Modern, greener methods avoid toxic isocyanates by using catalytic dehydrogenative coupling of diamines and methanol (B129727) to form the urea linkages st-andrews.ac.uk. The resulting polymers contain both urea bonds and triazine rings, which can form extensive hydrogen-bonding networks.

Poly(imide-guanamine)s : Polyimides are renowned for their exceptional thermal and chemical stability mdpi.com. Poly(imide-guanamine)s are synthesized using a two-step method where a triazine-containing diamine is reacted with an aromatic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then converted to the final polyimide through thermal or chemical imidization vt.edu. The incorporation of the triazine ring into the polyimide backbone can enhance properties while sometimes improving solubility compared to conventional aromatic polyimides researchgate.net.

Polymer Properties and Characterization

The inclusion of the this compound moiety significantly impacts the physical and chemical properties of the resulting polymers, particularly their thermal stability and solubility.

The inherent rigidity and high nitrogen content of the triazine ring contribute to the excellent thermal stability of these polymers.

Thermal Stability : Polyamides containing s-triazine rings in the main chain exhibit high thermal stability, with no significant weight loss observed up to 450°C in some studies researchgate.net. Polyimides derived from triazine-based diamines also show impressive thermal performance, with 10% weight loss temperatures recorded as high as 473.8°C in a nitrogen atmosphere plaschina.com.cn. The thermal stability of polyester-imides is also enhanced by the rigid structure of the triazine core mdpi.com. Hyperbranched poly(guanamine)s can exhibit exceptionally high glass transition temperatures (Tg), with values up to 325°C reported, significantly higher than their linear analogues researchgate.net.

Solubility : While the rigidity of the triazine ring can lead to poor solubility, this can be modulated through molecular design. Many polyamides and polyimides containing s-triazine rings are readily soluble in polar aprotic solvents such as NMP, N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) researchgate.netplaschina.com.cn. The introduction of bulky pendant groups or flexible linkages into the polymer backbone effectively disrupts chain packing, which enhances solubility mdpi.com. For example, polyimides containing bulky fluorene or hexafluoroisopropylene units demonstrate good solubility in a range of organic solvents mdpi.com. Similarly, the amorphous nature of many triazine-based polyamides contributes to their excellent solubility characteristics researchgate.net.

| Polymer Type | Synthesis Monomers | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td10) | Solubility |

| Poly(imide-guanamine) | ρ-PAPP + 2,2-bis[4-(3,4dicarboxyphenoxy)phenyl] propane dianhydride | 191.2 °C | 473.8 °C (in N₂) | Soluble in DMF, DMAc, NMP, DMSO |

| Aromatic Polyamide | NANCCT + Various Aromatic Diamines | > 250 °C | > 450 °C (in N₂/air) | Soluble in NMP, DMAc, DMF, DMSO, Pyridine (B92270) |

| Hyperbranched Poly(guanamine) | BisAAF + CyC + mPDA | 325 °C | Not specified | Soluble |

| Polyester-imide | Chiral diacid monomers + diphenol monomers | 195-245 °C | 380-480 °C | Good solubility in organic solvents |

Morphological Studies (e.g., Porous, Interconnected Structures)

The self-assembly of this compound and its derivatives is a powerful tool for creating materials with controlled morphologies, including porous and interconnected structures. The ability of the diamino-triazine unit to form multiple hydrogen bonds is a key driver in the formation of these ordered supramolecular architectures.

Research has shown that the N-H···N interactions between the amino groups and the triazine ring nitrogen atoms can lead to the formation of various network structures. For instance, the crystal structures of several 6-substituted-2,4-diamino-1,3,5-triazines reveal the formation of three-dimensional networks through a combination of double N-H···N hydrogen bonds, resulting in ribbons that are further interconnected.

The specific morphology of the resulting structure is highly dependent on the nature of the substituent at the 6-position of the triazine ring. Different substituents can lead to variations in the hydrogen bonding patterns, resulting in diverse structures ranging from pseudo-honeycomb networks to corrugated rosette layers researchgate.net. For example, X-ray analysis of different 2,4-diamino-6-R-1,3,5-triazine derivatives has demonstrated this structural diversity, as summarized in the table below.

| Derivative (Substituent R) | Resulting Morphological Structure | Reference |

| Phenyl | Pseudo-honeycomb network | researchgate.net |

| 1-Piperidino | Corrugated rosette layers | researchgate.net |

| 1-Phenylpyrazol-3-yl | Corrugated rosette layers | researchgate.net |

These self-assembled structures can exhibit porosity, which is a desirable characteristic for applications in areas such as catalysis, separation, and gas storage. The precise control over the porous architecture at the molecular level, guided by the specific hydrogen bonding interactions of the this compound core, highlights its potential in the design of novel functional materials.

Mechanical Properties and Reprocessing

The incorporation of the rigid 1,3,5-triazine (B166579) ring into a polymer backbone can significantly influence its mechanical properties. Aromatic polymers containing triazine units have been synthesized and characterized, demonstrating good mechanical strength and thermal stability. For instance, aromatic polyguanamines, synthesized from 6-substituted 1,3,5-triazine-2,4-dichlorides and aromatic diamines, have been cast into tough, transparent films. titech.ac.jp These films exhibit impressive mechanical properties, as detailed in the table below.

| Property | Value |

| Tensile Strength | 102-114 MPa |

| Elongation at Break | 5-7% |

| Tensile Modulus | 2-3 GPa |

While traditional thermosets are known for their robust mechanical properties, they are notoriously difficult to reprocess or recycle due to their permanent cross-linked networks. However, recent advancements have focused on creating reprocessable thermosets by incorporating dynamic covalent bonds. While direct studies on the reprocessability of polymers synthesized from this compound are limited, research on related polyhexahydrotriazine (PHT) thermosets offers valuable insights. These materials, formed from the condensation of diamines and paraformaldehyde, contain a triazine-like ring structure.

PHTs have been shown to be reprocessable. For example, a PHT thermoset incorporating disulfide bonds could be repeatedly reprocessed by hot pressing at 150 °C, with the reprocessed material recovering nearly 100% of its original flexural strength. This reprocessability is attributed to the dynamic nature of the disulfide bonds, which can undergo exchange reactions at elevated temperatures.

Functional Polymeric Materials

The unique chemical nature of this compound makes it a valuable component in the creation of a variety of functional polymeric materials. These materials find applications in nanocomposites, advanced materials with controlled ordering, and recyclable thermosets.

Graphene-Polymer Nanocomposites

Graphene, a two-dimensional material with exceptional mechanical, thermal, and electrical properties, is an ideal filler for creating high-performance polymer nanocomposites. However, the effective dispersion of graphene sheets within a polymer matrix is crucial to realizing these enhanced properties. Functionalization of graphene or graphene oxide (GO) with molecules that can interact favorably with the polymer matrix is a common strategy to improve dispersion and interfacial adhesion.

The amino groups of this compound make it a candidate for the functionalization of GO. While specific studies detailing the use of this compound for this purpose are emerging, the principle has been demonstrated with other diamines. Functionalized graphene sheets have been shown to significantly improve the properties of polymers at very low loadings. For example, the incorporation of just 0.05 wt% of functionalized graphene sheets in poly(methyl methacrylate) can lead to an increase in the glass transition temperature of nearly 30°C. nih.gov The modulus, ultimate strength, and thermal stability also show significant improvements. nih.gov

The presence of the triazine ring could offer additional benefits, such as enhanced thermal stability and specific interactions with the polymer matrix, making this compound an attractive, though not yet fully explored, functionalizing agent for graphene in polymer nanocomposites.

Polymer Nanocomposites for Diverse Applications

The incorporation of 1,3,5-triazine-based polymers into nanocomposites has led to materials with a range of interesting applications. One notable example is the use of these polymers for the immobilization of silver nanoparticles (AgNPs). S-triazine-based polymers have been synthesized and used as a matrix to support AgNPs. researchgate.netsemanticscholar.org The resulting nanocomposites can exhibit antimicrobial properties due to the presence of the silver nanoparticles.

In one study, a p-methoxy-s-triazine-1,4-butadiamine copolymer was used to immobilize AgNPs. The particle size of the AgNPs was found to be less than 20 nm, and the resulting nanocomposite material demonstrated the potential for applications where antimicrobial activity is desired. researchgate.netsemanticscholar.org

The diverse range of substituents that can be attached to the triazine ring allows for the tuning of the polymer's properties, which in turn can be used to create nanocomposites for a variety of industrial applications, including aerospace, automotive, and electronics. mdpi.com

Advanced Materials with Controlled Ordering and Self-Assembly

As discussed in section 4.2.2, the capacity of this compound and its derivatives to self-assemble into highly ordered structures is a key feature that is being exploited in the development of advanced materials. The formation of predictable and well-defined supramolecular structures through hydrogen bonding allows for the bottom-up fabrication of materials with tailored properties.

The modification of the substituent on the triazine ring provides a powerful method to control the self-assembly process and the resulting architecture. This has been demonstrated in the creation of structures that vary from pseudo-honeycomb networks to corrugated rosette layers. researchgate.net This level of control over the molecular organization is crucial for the development of materials for applications in molecular recognition, catalysis, and the fabrication of nanostructured devices.

The table below summarizes the relationship between the substituent on the 2,4-diamino-1,3,5-triazine and the resulting self-assembled structure, as determined by X-ray crystallography.

| Substituent at 6-position | Self-Assembled Structure |

| Phenyl | Pseudo-honeycomb network |

| 1-Piperidino | Corrugated rosette layers |

| 1-Phenylpyrazol-3-yl | Corrugated rosette layers |

This ability to direct the self-assembly of molecules into complex and functional architectures is a cornerstone of supramolecular chemistry and materials science, and this compound is a valuable tool in this field.

Thermosets with Recyclable Properties

The development of recyclable thermosets is a critical step towards a more sustainable plastics economy. Traditional thermosets are difficult to recycle due to their permanent, covalently cross-linked nature. The introduction of dynamic covalent bonds or cleavable linkages into the thermoset network allows for the material to be broken down and reformed, or for the monomers to be recovered.

While research on recyclable thermosets specifically synthesized from this compound is not extensively documented, the related class of polyhexahydrotriazine (PHT) thermosets provides a strong case for the potential of triazine-containing polymers in this area. PHTs are formed from the reaction of diamines with paraformaldehyde, creating a network with hexahydrotriazine rings. These thermosets exhibit excellent mechanical properties and can be chemically recycled.

PHTs are stable to solvents at a pH greater than 3 but can be decomposed back to their constituent monomers in acidic solutions (pH < 2). This allows for the recovery of the original building blocks, which can then be used to create new polymers. This process is a key feature of a circular economy for plastics.

Furthermore, some PHTs have been made reprocessable by incorporating dynamic bonds, such as disulfide linkages, into the polymer network. These materials can be healed or reshaped by applying heat, which activates the bond exchange reactions. The table below highlights some of the properties of these recyclable thermosets.

| Property | Value |

| Reprocessing Temperature | 150 °C |

| Recovery of Flexural Strength | Nearly 100% |

| Chemical Recycling Condition | pH < 2 |

The development of such recyclable and reprocessable thermosets is a significant area of research, and the chemistry of triazine-containing polymers is poised to play an important role in the creation of these next-generation materials.

Applications of this compound Polymers in Targeted Fields

Polymers derived from this compound and its substituted analogues have found utility in a variety of specialized fields, leveraging the unique chemical and structural properties conferred by the triazine ring. These applications range from advanced biomedical systems to industrial materials, where the triazine moiety contributes to thermal stability, specific binding capabilities, and tailored functionalities.

The structural versatility of the 1,3,5-triazine scaffold has been extensively exploited in the development of sophisticated drug delivery systems, particularly in the form of dendrimers and other nanoparticulate polymers. Triazine-based dendrimers, which are highly branched, tree-like macromolecules, offer a unique combination of a hydrophobic core and a hydrophilic periphery, making them ideal for encapsulating poorly water-soluble drugs. researchgate.net

Research has demonstrated the successful synthesis of triazine dendrimers that significantly enhance the aqueous solubility of hydrophobic anticancer agents like Paclitaxel. researchgate.net One study developed a novel triazine dendrimer using triazine trichloride as the core and diethanolamine as the branching unit, which increased the solubility of Paclitaxel to 0.562 mg/mL and demonstrated a controlled release profile. researchgate.net These dendrimers can physically entrap drug molecules within their hydrophobic interior, while the hydroxyl-terminated periphery ensures water solubility and reduces toxicity. researchgate.net

Furthermore, triazine dendrimers have been developed into covalent drug conjugates. Paclitaxel constructs have shown promising activity in vivo, with studies indicating that the dendrimer-drug conjugate persists longer in the vasculature, has a distribution half-life of 32 hours, and achieves high uptake in tumors with low accumulation in the liver, lungs, and spleen. mdpi.com Beyond cancer therapy, melamine-based dendrimers have been shown to reduce the hepatotoxicity of drugs such as methotrexate and 6-mercaptopurine through noncovalent encapsulation. nih.gov

In addition to dendrimers, other s-triazine polymers have been investigated as nanoparticulate drug delivery systems. For instance, s-triazine polyamides have been synthesized and formulated into nanoparticles for the delivery of Celecoxib (CXB), achieving a drug loading capacity between 1.58% and 4.19%. researchgate.net

Table 1: Examples of this compound Polymers in Drug Delivery

| Polymer Type | Core/Monomer | Drug | Key Research Finding |

|---|---|---|---|

| Triazine Dendrimer | Triazine Trichloride, Diethanolamine | Paclitaxel | Increased aqueous solubility of Paclitaxel to 0.562 mg/mL; demonstrated controlled release. researchgate.net |

| Triazine Dendrimer Conjugate | 1,3,5-Triazine | Paclitaxel | Showed a long distribution half-life (32 h) and high tumor uptake in vivo. mdpi.com |

| Melamine-based Dendrimer | Melamine (B1676169) | Methotrexate, 6-mercaptopurine | Reduced the hepatotoxicity of the encapsulated drugs. nih.gov |

| s-Triazine Polyamide Nanoparticles | s-Triazine dicarboxylic acids | Celecoxib (CXB) | Achieved drug loading in the range of 1.58–4.19%. researchgate.net |

The application of this compound polymers extends to the creation of advanced biomedical materials with inherent biological activity. The triazine scaffold serves as a versatile platform for constructing complex macromolecular architectures that can interact with biological systems in a targeted manner.

A significant area of development is in the synthesis of antimicrobial materials. Researchers have used the 1,3,5-triazine core as a branching unit to construct novel antimicrobial peptide dendrimers. mdpi.com These materials are synthesized by attaching multiple copies of antimicrobial peptides to the triazine scaffold. The resulting dendrimers have demonstrated remarkable antimicrobial activity, particularly against Gram-negative bacteria such as E. coli and P. aeruginosa. mdpi.com Interestingly, the triazine core itself does not possess antimicrobial properties, but its presence as a branching platform significantly enhances the activity of the attached peptides compared to dendrimers built on other cores, such as lysine. mdpi.com This suggests the triazine unit plays a crucial structural role in presenting the peptides in a highly effective multivalent arrangement.

While much of the research on the biological activity of triazine compounds has focused on small molecule derivatives with antitumor properties, the development of these molecules into polymeric biomaterials is an emerging field. researchgate.net The ability to polymerize or append these bioactive triazine units to macromolecular structures opens the possibility of creating materials for applications like functional tissue engineering scaffolds or drug-eluting implants, where the material itself provides a therapeutic benefit. researchgate.net Hydrogels, which are three-dimensional polymer networks with high water content, represent a promising class of materials for such applications due to their biocompatibility and tunable properties. frontiersin.orgmdpi.com